molecular formula C8H5Cl3F2O4S B12545606 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate CAS No. 653605-16-4

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate

Cat. No.: B12545606
CAS No.: 653605-16-4
M. Wt: 341.5 g/mol
InChI Key: GFOULYVMENMWKE-UHFFFAOYSA-N
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Description

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two fluorine atoms on the phenyl ring and a trichloroethyl sulfate group, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate typically involves the reaction of 2,6-difluorophenol with 2,2,2-trichloroethyl sulfate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenyl ring and the trichloroethyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the sulfate ester bond.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the phenyl ring and trichloroethyl group.

Scientific Research Applications

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate has several scientific research applications, including:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate involves its interaction with molecular targets through its reactive functional groups. The trichloroethyl sulfate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications to modify or inhibit specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenyl 2,2,2-trichloroethyl ether
  • 2,6-Difluorophenyl 2,2,2-trichloroethyl carbonate
  • 2,6-Difluorophenyl 2,2,2-trichloroethyl phosphate

Uniqueness

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate is unique due to the presence of the sulfate ester group, which imparts distinct reactivity compared to other similar compounds. The combination of the difluorophenyl and trichloroethyl groups also contributes to its unique chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

653605-16-4

Molecular Formula

C8H5Cl3F2O4S

Molecular Weight

341.5 g/mol

IUPAC Name

(2,6-difluorophenyl) 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C8H5Cl3F2O4S/c9-8(10,11)4-16-18(14,15)17-7-5(12)2-1-3-6(7)13/h1-3H,4H2

InChI Key

GFOULYVMENMWKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OS(=O)(=O)OCC(Cl)(Cl)Cl)F

Origin of Product

United States

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